Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
Description
The compound Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- (CAS: 1257220-52-2) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused indenocarbazole core substituted with two phenyl groups at the 7-position.
Properties
IUPAC Name |
11,11-diphenyl-9,10-dihydro-5H-indeno[2,1-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)17-9-10-21-18-22-19-29-27(20-26(22)30(21)31)25-15-7-8-16-28(25)32-29/h1-8,10-16,18-20,32H,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLOKXDTVRZSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C=C4C5=CC=CC=C5NC4=CC3=CC2=C1)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Bromophenyl Carbazole Intermediate
A foundational approach involves the use of brominated carbazole precursors. As detailed in a study by Durham Repository researchers , the synthesis begins with 3-(2-bromophenyl)-9H-carbazole , which undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This step stabilizes the carbazole nitrogen during subsequent reactions . The protected intermediate is then subjected to a lithium-halogen exchange with n-butyllithium (n-BuLi) at -78°C, followed by quenching with benzophenone to introduce the diphenyl moiety. Acidic work-up with acetic acid (HOAc) and hydrochloric acid (HCl) at 120°C removes the Boc group, yielding the indenocarbazole core .
Critical to this method is the low-temperature lithiation , which prevents side reactions and ensures regioselectivity. The final coupling step employs a palladium-based catalyst system—Pd(OAc)₂ and P(t-Bu)₃·HBF₄—with sodium tert-butoxide (NaOtBu) in toluene at 110°C . This Buchwald-Hartwig-type amination facilitates aryl-aryl bond formation, achieving a moderate yield of 39% when acetone substitutes benzophenone .
Acid-Mediated Ring-Closure Reactions
Ring-closure reactions under acidic conditions offer another viable pathway. The Durham Repository outlines a method where 12,12-diphenyl-5,12-dihydroindeno[1,2-c]carbazole is synthesized via HCl-mediated cyclization. By analogy, applying similar conditions to a suitably substituted precursor could yield the target compound. For instance, treating a keto-carbazole intermediate with concentrated HCl at elevated temperatures (120°C) promotes electrophilic aromatic substitution, forming the indenocarbazole ring .
This approach emphasizes the role of protonation equilibria in directing cyclization. Substituents on the carbazole nitrogen and phenyl rings significantly affect reaction kinetics, with electron-donating groups accelerating ring closure .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from the discussed methods:
Catalyst Efficiency : Palladium-based systems dominate due to their versatility in cross-coupling reactions. However, the requirement for anhydrous conditions and inert atmospheres (N₂) adds complexity .
Yield Optimization : The 39% yield achieved in the Durham study highlights challenges in steric hindrance from diphenyl groups. Strategies to improve yields include using bulkier ligands (e.g., XPhos) to stabilize Pd intermediates or microwave-assisted heating to reduce reaction times .
Purification and Characterization
Post-synthesis purification typically involves column chromatography on silica gel, with hexane-ethyl acetate gradients eluting impurities . Final characterization employs:
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¹H NMR : Key peaks include aromatic protons at δ 7.2–8.4 ppm and aliphatic protons from the dihydroindeno moiety at δ 1.5–2.0 ppm .
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Mass Spectrometry (MS) : ESI or APCI-MS confirms molecular ions ([M+H]⁺) at m/z 408.17 .
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Thermogravimetric Analysis (TGA) : The compound exhibits thermal stability up to 258°C, as indicated by its flash point .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various hydro derivatives.
Scientific Research Applications
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Presumed to be C₃₁H₂₁N (inferred by replacing two methyl groups in the dimethyl variant with phenyl groups) .
- Synonyms: Includes 5,7-dihydro-7,7-diphenylindeno[2,1-b]carbazole and KB-3353936 .
- Applications : Likely explored in organic electronics (e.g., OLEDs, charge-transfer co-crystals) due to the extended π-conjugation and steric bulk from phenyl substituents .
5,7-Dihydro-7,7-dimethylindeno[2,1-b]carbazole (CAS: 1257220-47-5)
Structural and Physicochemical Properties:
Comparison with Diphenyl Variant:
- Substituent Effects : The dimethyl variant has smaller methyl groups, leading to lower steric hindrance and higher solubility compared to the bulkier diphenyl derivative .
- Electronic Properties : The phenyl groups in the diphenyl variant may enhance π-π stacking interactions, making it more suitable for optoelectronic applications .
2-Bromo-5,7-dihydro-7,7-dimethyl-5-phenylindeno[2,1-b]carbazole (CAS: 1257220-44-2)
Key Properties:
Comparison:
5-(2-Dibenzothienyl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole (CAS: 1428551-46-5)
Key Properties:
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₂₁NS | |
| Key Applications | Charge-transfer co-crystals with tunable luminescence |
Comparison:
- Heteroatom Inclusion : The dibenzothienyl group introduces sulfur, altering electronic properties (e.g., red-shifted emission) compared to purely hydrocarbon-based diphenyl derivatives .
Biological Activity
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has the following chemical properties:
- Molecular Formula : C31H21N
- Molecular Weight : 407.51 g/mol
- CAS Number : 1257220-52-2
The compound features a complex fused ring system that contributes to its stability and biological interactions.
The mechanism by which Indeno[2,1-b]carbazole exerts its biological effects involves interactions with various molecular targets. Research indicates that it may modulate specific biochemical pathways by interacting with enzymes and receptors. This modulation can lead to significant effects on cell proliferation and apoptosis in cancer cells .
Anticancer Activity
Indeno[2,1-b]carbazole derivatives have been extensively studied for their anticancer properties. A notable study evaluated the cytotoxic effects of carbazole derivatives against several human cancer cell lines including MCF-7 (breast cancer), HT29 (colon cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values less than 10 µM, demonstrating potent activity against these cell lines.
Table 1: Cytotoxic Activity of Carbazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C4 | MCF-7 | 2.5 |
| C4 | HeLa | 5.4 |
| C4 | HT29 | 4.0 |
| DOX | MCF-7 | <1 |
| DOX | HeLa | <1 |
| DOX | HT29 | <1 |
Note: DOX refers to Doxorubicin, a standard chemotherapy drug used for comparison.
The study highlighted that compounds with specific substitutions on the carbazole ring significantly enhanced their anticancer efficacy. For instance, the presence of nitro groups was correlated with increased cytotoxicity against the MCF-7 cell line .
Antimicrobial Activity
In addition to its anticancer properties, Indeno[2,1-b]carbazole has demonstrated antimicrobial activity. Research focusing on carbazole derivatives revealed their effectiveness against various bacterial strains. The compound showed higher activity against Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 18a | S. aureus | 50 |
| 18b | S. aureus | 50 |
| 18a | E. coli | >100 |
| 18b | E. coli | >100 |
This data suggests that while Indeno[2,1-b]carbazole derivatives are promising candidates for further development as antimicrobial agents, their efficacy varies significantly between different bacterial strains .
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activities of Indeno[2,1-b]carbazole derivatives:
- Antitumor Effects : A study published in the Journal of Pharmacy and Pharmacognosy Research highlighted the synthesis and evaluation of several carbazole derivatives showing potent antitumor activity against multiple cancer cell lines.
- Antimicrobial Studies : Research published in Pharmaceutical Biology demonstrated that specific derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as therapeutic agents.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications to the indeno structure can significantly enhance their biological activities, paving the way for novel drug development strategies.
Q & A
Q. How can researchers design studies to resolve contradictions in reported catalytic activity or degradation mechanisms?
- Methodological Answer : Employ a mixed-methods approach: (1) Controlled aging studies under varying humidity/oxygen levels, (2) Operando spectroscopy to monitor real-time degradation, and (3) statistical analysis (e.g., ANOVA) to isolate confounding variables. Compare results with literature using meta-analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
